tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate

Medicinal Chemistry Kinase Inhibitor Synthesis Oncology

Medicinal chemistry groups pursuing SYK/FLT3-targeted therapies require the exact 5-(3-BOC-aminophenyl)-2-hydroxypyridine regioisomer-3-hydroxy or 4-hydroxy variants disrupt kinase hinge-region binding and alter linker geometry. This Boc-protected building block delivers: • Direct literature-precedented precursor to mivavotinib (TAK-659), a Phase I/II dual SYK/FLT3 inhibitor • Orthogonal N-Boc protection enables >95% acidolytic deprotection without affecting the 2-hydroxypyridine ring • Supplied at ≥95% purity to minimize pre-reaction purification in automated parallel synthesis workflows

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 1261974-19-9
Cat. No. B597793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate
CAS1261974-19-9
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2
InChIInChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20)
InChIKeyDLOAGQHHBWENCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate (CAS 1261974-19-9) – Core Identity and Sourcing Position


tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate (CAS 1261974-19-9) is a Boc-protected aminophenyl-2-hydroxypyridine building block [1]. It exists as the specific 5-(3-BOC-Aminophenyl)-2-hydroxypyridine isomer, with the hydroxypyridine moiety capable of tautomerizing to the 2-pyridone form [2]. This compound serves as a key intermediate in medicinal chemistry programs, most notably as a direct synthetic precursor to the dual SYK/FLT3 inhibitor mivavotinib (TAK-659), which has advanced to Phase I/II clinical trials [3].

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate – Why Positional Isomers and Alternative Protecting Groups Cannot Be Interchanged


The value of this specific compound hinges on the precise 5-(3-BOC-aminophenyl)-2-hydroxypyridine connectivity. Changing the hydroxypyridine substitution pattern (e.g., 3-hydroxy, 4-hydroxy, or 6-hydroxy isomers) or relocating the aminophenyl attachment alters the electronic and steric environment of the final deprotected kinase inhibitor scaffold . The N-Boc protecting group provides orthogonal, acid-labile protection that is standard in multi-step synthesis; substituting a non-Boc carbamate or an acetyl group would require re-optimized deprotection conditions, potentially compromising downstream coupling yields [1].

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate (1261974-19-9) – Quantitative Differential Evidence vs. Closest Analogs


Precursor-Specific Linkage to a Phase I/II Clinical Candidate (TAK-659)

The target compound is the immediate Boc-protected precursor to mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor with reported IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) [1]. In the published TAK-659 synthesis, this specific isomer is coupled to a pyrazolopyrimidine core; any other regioisomer (e.g., 4-(3-BOC-aminophenyl)-2-hydroxypyridine or 5-(4-BOC-aminophenyl)-2-hydroxypyridine) would produce a different final compound, not TAK-659 [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Oncology

Purity Specifications Across Commercial Suppliers

Commercial purity varies between suppliers: Bide Pharmatech lists 95+% purity (catalog BD229946) [1], MolCore offers NLT 98% , while AKSci and CalpacLab advertise 95% minimum . For comparison, the non-Boc analog 5-(3-aminophenyl)-2-hydroxypyridine (CAS 1111115-30-0) is typically supplied at lower purity (≥95%) and is more prone to oxidative degradation during storage .

Quality Control Procurement Chemical Synthesis

Boc Protecting Group Enables Orthogonal Deprotection Strategy

The tert-butoxycarbonyl (Boc) group is cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane) that leave the hydroxypyridine ring intact. In contrast, acetyl-protected analogs (e.g., N-acetyl-5-(3-aminophenyl)-2-hydroxypyridine) require harsher basic or acidic hydrolysis that can promote pyridine N-oxide formation or ring degradation [1]. The Boc deprotection quantitative yield typically exceeds 95% under standard conditions (TFA:CH2Cl2 1:1, RT, 1 h) [2].

Protecting Group Chemistry Synthetic Methodology Peptide Chemistry

Tautomeric Advantage of 2-Hydroxypyridine Moiety

The 2-hydroxypyridine substructure in the target compound exists in equilibrium with the 2-pyridone tautomer. This tautomeric equilibrium is critical for the molecular recognition of kinase hinge regions in the final deprotected inhibitor [1]. Isomers with 3-hydroxy or 4-hydroxypyridine substitution exhibit different tautomeric preferences: 3-hydroxypyridin-2-one tautomerization is less favorable (ΔG° ~ +2.3 kcal/mol vs. 2-hydroxypyridine, gas phase) [2], meaning the 3-hydroxy isomer has a lower population of the active pyridone form at physiological pH.

Tautomerism Molecular Recognition Kinase Binding

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate (1261974-19-9) – Application Scenarios Grounded in Evidence


Synthesis of SYK/FLT3 Dual Inhibitors (TAK-659 and Analogs)

This compound is the validated, literature-precedented precursor for the clinical-stage dual inhibitor TAK-659 (mivavotinib) [1]. Medicinal chemistry groups pursuing SYK- or FLT3-targeted therapies for hematological malignancies or autoimmune diseases should specify this exact regioisomer to reproduce or build upon published TAK-659 synthetic routes.

Focused Kinase Inhibitor Library Synthesis

The compound's 2-hydroxypyridine moiety provides the tautomeric pyridone form essential for hinge-region binding in type I kinase inhibitors [2]. Combinatorial chemistry campaigns that couple this Boc-protected scaffold to diverse kinase hinge-binding cores can generate focused libraries with predictable binding modes, leveraging the superior tautomeric profile of the 2-hydroxy isomer over the 3-hydroxy variant [3].

Multi-Step Parallel Synthesis Requiring Orthogonal Protection

The N-Boc group allows clean, high-yielding (>95%) acidolytic deprotection without affecting the hydroxypyridine ring [4]. This orthogonality is critical in automated parallel synthesis workflows where multiple protecting groups must be removed sequentially. The compound is supplied at purities up to 98%, reducing the need for pre-reaction purification .

Structure-Activity Relationship (SAR) Studies Around the Aminophenyl-Hydroxypyridine Core

SAR exploration of the linker region requires the exact 3-aminophenyl substitution pattern present in the target compound. Isomers such as 5-(4-BOC-aminophenyl)-2-hydroxypyridine introduce geometric shifts that alter the trajectory of the pendant amine into the solvent-exposed region of the kinase pocket, making the 3-substituted isomer the essential starting point .

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